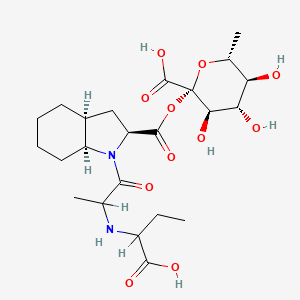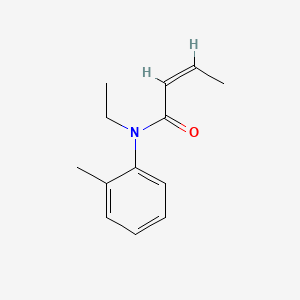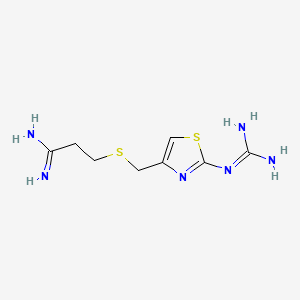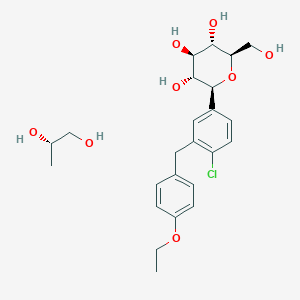
Dapagliflozin propanediol anhydrous
Übersicht
Beschreibung
Dapagliflozin propanediol anhydrous is a sodium-glucose cotransporter 2 (SGLT2) inhibitor . It is used along with diet and exercise to treat type 2 diabetes by preventing the absorption of glucose in the kidneys, which helps lower blood sugar levels . It is also used to reduce the risk of hospitalization for heart failure in adults with type 2 diabetes who also have cardiovascular disease or multiple cardiovascular risk factors .
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin: benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin .Molecular Structure Analysis
The molecular structure of Dapagliflozin propanediol anhydrous is C21H25ClO6·C3H8O2·H2O . It is a compound of d-Glucitol, 1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, (1S)-, with (2S)-1,2-propanediol, hydrate (1:1:1) .Chemical Reactions Analysis
Dapagliflozin undergoes hydrolytic degradation, resulting in three major degradation products . The structure elucidation of these degradation products and the establishment of the degradation pathway were executed using liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .Physical And Chemical Properties Analysis
Dapagliflozin Propanediol contains not less than 98.0% and not more than 102.0% of dapagliflozin (C 21 H 25 ClO 6) calculated on the anhydrous, propanediol-free, and solvent-free basis .Wissenschaftliche Forschungsanwendungen
Dapagliflozin's Mechanism and Effects on Diabetes Management
Dapagliflozin, functioning as a sodium-glucose co-transporter-2 (SGLT2) inhibitor, primarily operates by reducing renal glucose reabsorption, thus increasing urinary glucose excretion and lowering blood glucose levels. Its unique mechanism of action, independent of insulin secretion or action, allows for its use in various treatment regimens, offering a complementary approach to other antihyperglycemic drugs. Clinical trials have consistently shown its ability to decrease glycosylated hemoglobin, fasting plasma glucose levels, and body weight, with the effects maintained over long-term follow-up periods. Moreover, dapagliflozin is generally well-tolerated and presents a low risk of hypoglycemia, although its use is not recommended for patients with moderate or severe renal impairment. This makes dapagliflozin a significant treatment option for managing type 2 diabetes, notwithstanding the need for further evaluation of its impact on diabetic complications (Plosker, 2014).
Broader Therapeutic Applications and Future Directions
Potential for Broader Patient Populations and Long-term Benefits
Dapagliflozin's efficacy and potential benefits extend beyond its primary use in type 2 diabetes management. It shows promise for a broader range of patients, including elderly and pediatric populations, as well as those with other forms of diabetes such as type 1 diabetes. While its longer-term safety and efficacy are yet to be fully established, the drug adds a valuable option to the therapeutic arsenal for managing diabetes and possibly other related conditions (Saeed & Narendran, 2014).
Clinical Trials in Pediatric Populations
Dapagliflozin has been evaluated in pediatric populations for various conditions such as heart failure, chronic kidney disease with proteinuria, and types 1 and 2 diabetes. The initial studies suggest its safety and efficacy, but call for further research in larger populations and over extended periods to fully ascertain its benefits and potential risks in younger patients (Grube & Beckett, 2022).
Cardiovascular and Renal Implications
Impact on Cardiovascular Health and Atrial Fibrillation
Research indicates a significantly lower risk of incident atrial fibrillation for individuals on SGLT-2 inhibitors like dapagliflozin compared to placebo, suggesting its beneficial effects on cardiovascular health. However, more research is needed to evaluate the clinical significance of this finding and to explore the potential underlying mechanisms (Okunrintemi et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Dapagliflozin is being investigated for its potential benefits in managing diabetes mellitus type 2, reducing the risk of hospitalization for heart failure in adults with type 2 diabetes who also have cardiovascular disease or multiple cardiovascular risk factors, and reducing the risk of cardiovascular death, hospitalization for heart failure, and urgent heart failure visits in adults with heart failure .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6.C3H8O2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3/t17-,18-,19+,20-,21+;3-/m10/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOCLVRXZCRBML-XMODHJQGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dapagliflozin propanediol anhydrous | |
CAS RN |
1971128-01-4 | |
| Record name | Dapagliflozin propanediol anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971128014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAPAGLIFLOZIN PROPANEDIOL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AKF24FA4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



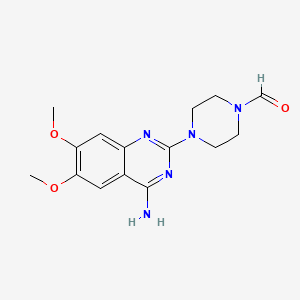
![[(4-Chlorobenzoyl)oxy]acetic acid](/img/structure/B3060899.png)
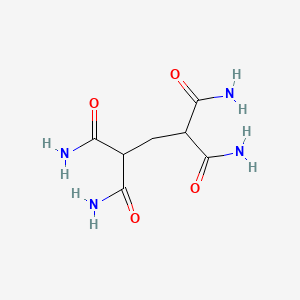
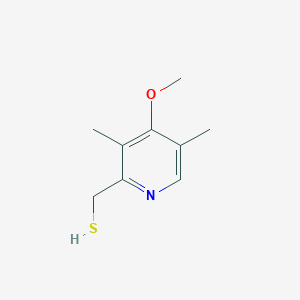
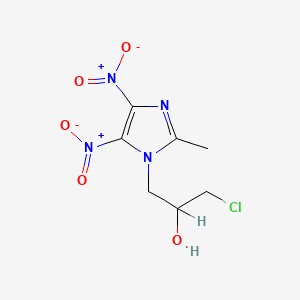
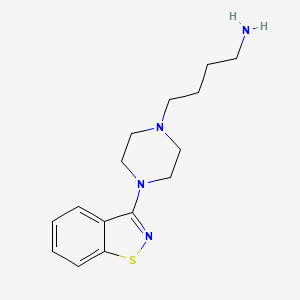
![N-[2-Amino-6-methyl-4-(1-methyl-1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B3060906.png)
![1,8-dihydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]-10H-anthracen-9-one](/img/structure/B3060907.png)
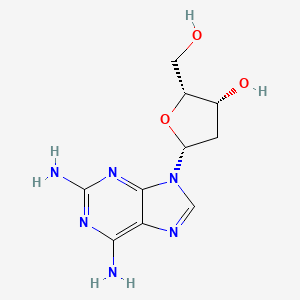
![Etoposide impurity J [EP]](/img/structure/B3060913.png)
